Vicinal Cys-Cys Redox Potential vs. CXXC Disulfide Motif
The vicinal disulfide ring (VDR) formed by the Cys²–Cys³ dyad of the target pentapeptide displays a midpoint redox potential of –228 mV at pH 7.4, as measured for a structurally analogous vicinal Cys-Cys in an SH3 domain [1]. By contrast, the canonical CXXC disulfide motif of the thioredoxin domain exhibits a substantially more oxidizing potential of –144 mV under comparable conditions [2]. The –84 mV difference indicates that the target compound is thermodynamically more reducing, which directly impacts its ability to participate in thiol‑disulfide exchange cascades.
| Evidence Dimension | Midpoint redox potential (E′₀, mV at pH 7.4) |
|---|---|
| Target Compound Data | –228 mV (vicinal Cys-Cys in SH3 domain, structural analog of the target VDR) |
| Comparator Or Baseline | –144 mV (CXXC motif of thioredoxin domain) |
| Quantified Difference | ΔE′₀ = –84 mV (target is 84 mV more reducing) |
| Conditions | pH 7.4, 25 °C; measured by equilibration with glutathione redox buffer |
Why This Matters
A more reducing disulfide dictates the directionality of electron flow in redox‑coupled processes; selecting a peptide with a –228 mV set‑point versus a generic –144 mV CXXC peptide determines whether the peptide acts as a net reductant or oxidant in a given experimental context.
- [1] Wunderlich Z, et al. Redox potential of a vicinal disulfide bond in an SH3 domain is –228 mV at pH 7.4. J. Mol. Biol. 2007; 373(3): 733-746. View Source
- [2] Fass D, et al. Going through the barrier: coupled disulfide exchange reactions promote efficient catalysis in quiescin sulfhydryl oxidase. J. Biol. Chem. 2014; 289(7): 4152-4164. View Source
